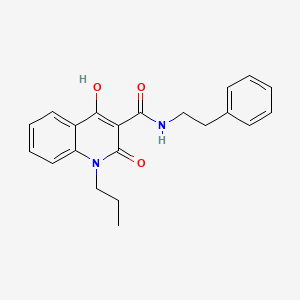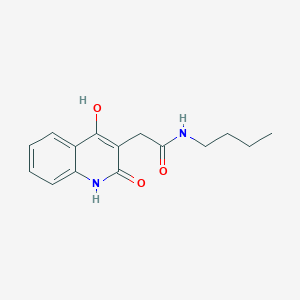
N-(4-chlorobenzyl)-4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorobenzyl)-4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide is a chemical compound that belongs to the class of quinolone carboxamides. This compound has gained significant attention in scientific research due to its potential applications in various fields, such as medicinal chemistry, biochemistry, and pharmacology.
Applications De Recherche Scientifique
N-(4-chlorobenzyl)-4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent antimicrobial activity against a wide range of bacterial and fungal strains. Additionally, it has been investigated for its anticancer properties, as it has been shown to induce apoptosis in cancer cells. Furthermore, this compound has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Mécanisme D'action
The mechanism of action of N-(4-chlorobenzyl)-4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide is not fully understood. However, studies have suggested that it may exert its antimicrobial activity by inhibiting DNA gyrase and topoisomerase IV, enzymes that are involved in DNA replication and transcription. Additionally, it has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are enzymes that play a crucial role in the process of programmed cell death.
Biochemical and Physiological Effects:
N-(4-chlorobenzyl)-4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide has been shown to exhibit several biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of bacterial and fungal strains by disrupting their DNA replication and transcription processes. Additionally, it has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Furthermore, studies have suggested that this compound may have neuroprotective effects, as it has been shown to reduce oxidative stress and inflammation in neuronal cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(4-chlorobenzyl)-4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide in lab experiments is its potent antimicrobial and anticancer activity. This compound has been shown to exhibit activity against a wide range of bacterial and fungal strains, as well as induce apoptosis in cancer cells. Additionally, this compound has been investigated for its potential use in the treatment of neurodegenerative diseases. However, one of the limitations of using this compound in lab experiments is its potential toxicity, as it has been shown to exhibit cytotoxic effects on normal cells at high concentrations.
Orientations Futures
There are several future directions for the research on N-(4-chlorobenzyl)-4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide. One of the potential areas of research is the development of novel derivatives of this compound with improved pharmacological properties. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and its potential use in the treatment of neurodegenerative diseases. Furthermore, the potential use of this compound in combination with other drugs for the treatment of bacterial and fungal infections and cancer should be investigated.
Méthodes De Synthèse
The synthesis of N-(4-chlorobenzyl)-4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide involves the condensation of 4-chlorobenzylamine with ethyl acetoacetate in the presence of sodium ethoxide. The resulting intermediate is then treated with hydrochloric acid to yield the final product.
Propriétés
IUPAC Name |
N-[(4-chlorophenyl)methyl]-4-hydroxy-2-oxo-1-propylquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O3/c1-2-11-23-16-6-4-3-5-15(16)18(24)17(20(23)26)19(25)22-12-13-7-9-14(21)10-8-13/h3-10,24H,2,11-12H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVWFPLQWIJDXQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NCC3=CC=C(C=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorobenzyl)-2-hydroxy-4-oxo-1-propyl-1,4-dihydroquinoline-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

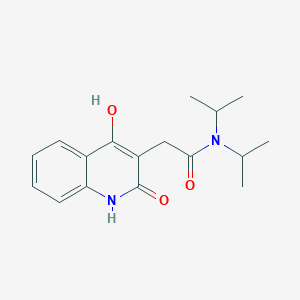
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1-butyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B5913895.png)
![4-hydroxy-2-oxo-N-{2-[(phenylacetyl)amino]ethyl}-2H-chromene-3-carboxamide](/img/structure/B5913907.png)


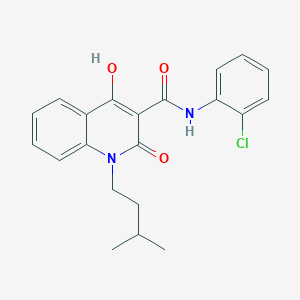
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-1-butyl-4-hydroxy-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B5913923.png)

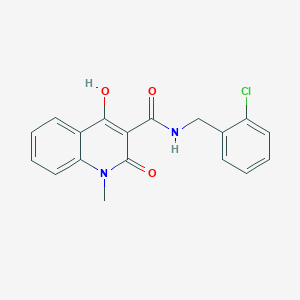
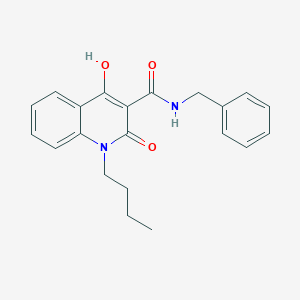
![3,3'-[(4-ethoxyphenyl)methylene]bis(4-hydroxy-2H-chromen-2-one)](/img/structure/B5913964.png)
![7-(1,3-benzodioxol-5-yl)-4-hydroxypyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one](/img/structure/B5913965.png)
